3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine
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Overview
Description
3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions and a pyrrolidine ring at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine typically involves the functionalization of preformed pyridine and pyrrolidine rings. One common method includes the reaction of 3,5-difluoropyridine with pyrrolidine under specific conditions to achieve the desired substitution . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the pyridine or pyrrolidine rings.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2-(pyrrolidin-1-yl)pyridine: Similar in structure but with a different substitution pattern on the pyrrolidine ring.
3-Fluoro-5-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated pyridine derivative with different functional groups.
5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine: Another pyridine derivative with different halogen substitutions.
Uniqueness
3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10F2N2 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
3,5-difluoro-2-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H10F2N2/c10-6-4-7(11)9(13-5-6)8-2-1-3-12-8/h4-5,8,12H,1-3H2 |
InChI Key |
HLBRVLDFCRLHRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=N2)F)F |
Origin of Product |
United States |
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